molecular formula C11H13ClN2O3 B2834892 (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride CAS No. 911669-75-5

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride

Cat. No.: B2834892
CAS No.: 911669-75-5
M. Wt: 256.69
InChI Key: ZYBLLQBDSSXXLP-MTICXXPYSA-N
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Description

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C11H12N2O3. It is a derivative of indole, a structure commonly found in many natural products and biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the stereoselective synthesis of 3-amino-2-oxindoles from isatin imines. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and maintaining cost-effectiveness. The compound is usually produced in a solid form and stored under specific conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of biological processes and interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride is similar to other indole derivatives, such as tryptophan and serotonin. its unique structure and properties make it distinct in terms of reactivity and biological activity. Other similar compounds include:

  • Tryptophan: An essential amino acid with a similar indole core.

  • Serotonin: A neurotransmitter derived from tryptophan.

  • Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.

Properties

IUPAC Name

(2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3.ClH/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14;/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16);1H/t7?,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBLLQBDSSXXLP-MTICXXPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911669-75-5
Record name (2S)-2-amino-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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